Home > Products > Screening Compounds P98346 > 3-phenyl-cyclosal-d4TMP
3-phenyl-cyclosal-d4TMP -

3-phenyl-cyclosal-d4TMP

Catalog Number: EVT-10975139
CAS Number:
Molecular Formula: C23H21N2O7P
Molecular Weight: 468.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-phenyl-cyclosal-d4TMP is a synthetic compound classified as a pro-nucleotide designed for antiviral applications, particularly against Human Immunodeficiency Virus (HIV). This compound belongs to the family of cycloSal derivatives, which are characterized by their ability to deliver nucleotides through selective hydrolysis. The pro-nucleotide concept is significant as it provides a mechanism for delivering active nucleotide forms without the need for enzymatic activation, making it particularly useful in conditions where thymidine kinase activity is deficient.

Source

The synthesis and evaluation of 3-phenyl-cyclosal-d4TMP have been documented in various scientific studies, particularly focusing on its antiviral properties and synthesis methods. Research indicates that this compound has been developed as part of a broader effort to create effective anti-HIV agents that can function in cellular environments lacking specific enzymes required for nucleotide activation .

Classification

3-phenyl-cyclosal-d4TMP is classified as:

  • Chemical Class: Pro-nucleotide
  • Functional Class: Antiviral agent
  • Target Virus: Human Immunodeficiency Virus (HIV)
Synthesis Analysis

Methods

The synthesis of 3-phenyl-cyclosal-d4TMP involves several key steps, primarily utilizing phosphorus chemistry. The process typically includes:

  1. Formation of Phosphotriesters: The initial step involves the reaction of substituted salicyl alcohols with phosphorus(III) or phosphorus(V) reagents to form phosphotriesters. This step can yield diastereomeric mixtures which may require further purification.
  2. Diastereoselective Synthesis: The use of chiral auxiliaries enhances the diastereoselectivity of the synthesis, allowing for the preferential formation of specific stereoisomers. Techniques such as high-performance liquid chromatography (HPLC) may be employed to separate these diastereomers post-synthesis .
  3. Hydrolysis Studies: The synthesized compounds undergo hydrolysis under mild conditions to release the active nucleotide form, d4TMP. This process is crucial for evaluating the pro-nucleotide's effectiveness .

Technical Details

The synthesis typically achieves yields ranging from 28% to 94%, depending on the specific reaction conditions and substrates used. The stereochemical purity is often assessed using nuclear magnetic resonance (NMR) spectroscopy, particularly phosphorus NMR to determine the configuration at the phosphorus center .

Molecular Structure Analysis

Structure

The molecular structure of 3-phenyl-cyclosal-d4TMP features a cycloSal backbone with a phenyl group attached, which influences its lipophilicity and biological activity. The compound's structure can be represented as follows:

C20H22N2O5P\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{5}\text{P}

Data

Key structural data include:

  • Molecular Weight: Approximately 394.37 g/mol
  • Functional Groups: Phosphate ester, aromatic ring
  • Stereochemistry: Specific configurations at the phosphorus atom are determined during synthesis.
Chemical Reactions Analysis

Reactions

3-phenyl-cyclosal-d4TMP undergoes hydrolysis in aqueous conditions, leading to the release of d4TMP. The reaction mechanism involves:

  1. Nucleophilic Attack: A hydroxide ion attacks the phosphorus center, initiating hydrolysis.
  2. Formation of Intermediates: A benzyl phosphate diester intermediate is formed before further breakdown into zwitterionic species.
  3. Release of Active Nucleotide: The final product is d4TMP, which can exert antiviral effects within cells .

Technical Details

The hydrolysis reaction is characterized by its dependence on pH and temperature, with optimal conditions identified for maximal yield and activity against HIV .

Mechanism of Action

Process

The mechanism of action for 3-phenyl-cyclosal-d4TMP involves its conversion into d4TMP within cells, which subsequently inhibits viral replication by interfering with viral DNA synthesis. The compound bypasses traditional activation pathways by releasing active nucleotide forms directly through hydrolysis.

Data

Studies have shown that 3-phenyl-cyclosal-d4TMP exhibits enhanced antiviral activity compared to its predecessors, demonstrating a threefold increase in efficacy against HIV strains in both wild-type and thymidine kinase-deficient human T-lymphocyte cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under dry conditions but sensitive to moisture.
  • Reactivity: Reacts with nucleophiles during hydrolysis; stable under acidic conditions.

Relevant Data or Analyses

Empirical analyses indicate that variations in substituents on the phenyl ring significantly affect both lipophilicity and biological activity, with certain modifications leading to improved pharmacokinetic profiles .

Applications

Scientific Uses

3-phenyl-cyclosal-d4TMP has significant potential applications in:

  • Antiviral Therapy: Primarily targeted at HIV treatment, offering an alternative route for delivering nucleotides in enzyme-deficient scenarios.
  • Research Tools: Used in studies exploring nucleotide delivery systems and mechanisms of viral resistance.
Introduction to Nucleotide Prodrug Strategies

Pharmacological Limitations of Native Nucleoside Analogues

Nucleoside analogues such as stavudine (2′,3′-didehydro-2′,3′-dideoxythymidine, d4T) represent a cornerstone of antiviral therapy but suffer from intrinsic pharmacological limitations. Their antiviral efficacy requires stepwise intracellular phosphorylation to the active triphosphate form. The initial phosphorylation by thymidine kinase is rate-limiting due to low substrate affinity and cell cycle dependence, resulting in subtherapeutic drug activation [1] [4]. Additionally, the polar nature of monophosphorylated metabolites prevents passive diffusion across lipid membranes. This limits bioavailability and necessitates high oral dosing, increasing off-target toxicity risks [1] [2]. Nucleotide analogues containing phosphonate groups (e.g., −CH₂−P(O)(OH)₂) exhibit greater metabolic stability but retain membrane impermeability due to ionization at physiological pH [1] [5].

Table 1: Key Pharmacokinetic Barriers to Nucleoside Analogue Efficacy

BarrierConsequenceExample Affected Drugs
Rate-limiting phosphorylationInsufficient intracellular triphosphate levelsStavudine (d4T), Zidovudine
Poor membrane permeabilityLow oral bioavailability (<30% for d4T)Acyclic nucleoside phosphonates
Enzymatic dephosphorylationPremature inactivation in serum/gutNucleoside monophosphates

Fundamental Principles of Pronucleotide Design

Pronucleotide strategies aim to mask charged phosphate/phosphonate groups with bioreversible moieties to enhance lipophilicity and membrane penetration. The ideal prodrug must:

  • Neutralize negative charges via covalent modification (e.g., esterification, amidation)
  • Maintain chemical stability during absorption/distribution
  • Release parent nucleotide selectively within target cells via enzymatic or chemical hydrolysis [1] [2] [5].Critical design parameters include lipophilicity (log P), enzymatic cleavage susceptibility, and hydrolysis kinetics. For example, aryloxy phosphoramidate "ProTide" prodrugs rely on carboxylesterase cleavage followed by spontaneous phenyl elimination, while acyloxyalkyl esters undergo esterase-mediated hydrolysis [1] [7].

Historical Development of Phosphate-Masking Technologies

Phosphate-masking technologies have evolved through three generations:

  • First-generation diesters: Simple alkyl/aryl esters (e.g., dimethyl phosphate) exhibited insufficient enzymatic cleavage and accumulated as inactive metabolites [2].
  • Second-generation triesters: Systems like S-acylthioethyl (SATE) and alkoxycarbonyloxyalkyl (POC) incorporated self-immolative linkers for intracellular activation. SATE prodrugs demonstrated improved stability but variable release kinetics [2] [6].
  • Third-generation targeted systems: CycloSal (chemical hydrolysis) and phosphoramidates (enzymatic activation) enabled tunable release profiles. McGuigan’s ProTide approach (1990s) used amino acid esters to facilitate kinase bypass in antiviral nucleosides [1] [7].

Table 2: Evolution of Phosphate-Masking Prodrug Technologies

TechnologyActivation MechanismAdvantagesLimitations
Dialkyl estersNon-specific esterasesSynthetic simplicityUnpredictable hydrolysis
SATEIntracellular thioesterasesEnhanced cell penetrationToxicity of thiol byproducts
Aryloxy phosphoramidatesCarboxylesterase → spontaneous cyclizationBypasses kinase stepStereochemistry-dependent activity
CycloSalpH-dependent chemical hydrolysisEnzyme-independent activationDiastereomer separation required

Role of 3-phenyl-cycloSal-d4TMP in Antiviral Prodrug Evolution

The cycloSaligenyl (cycloSal) pronucleotide platform, pioneered by Meier and colleagues, introduced a chemically triggered delivery system distinct from enzyme-dependent prodrugs. 3-phenyl-cycloSal-d4TMP emerged as a pivotal innovation by addressing key limitations of earlier cycloSal derivatives:

  • Enhanced lipophilicity: The phenyl substituent at C3 increased log P by 1.5 units compared to unsubstituted variants, improving cellular uptake [3] [8].
  • Controlled hydrolysis kinetics: Electron-withdrawing phenyl group stabilized the transient benzoxaphospholenium intermediate, delaying hydrolysis to match cellular uptake kinetics (t₁/₂ = 8.2 h at pH 7.4 vs. 1.5 h for methyl derivatives) [3].
  • Stereochemical optimization: Diastereoselective synthesis enabled isolation of the biologically active Sₚ-isomer, which exhibited 10-fold higher antiviral potency than the Rₚ-counterpart against HIV-2 in thymidine kinase-deficient cells [8].

Table 3: Comparative Antiviral Activity of CycloSal-d4TMP Prodrugs

ProdrugEC₅₀ (μM) vs HIV-1EC₅₀ (μM) vs HIV-2Hydrolysis Half-life (pH 7.4)
d4T (parent nucleoside)0.050.10Not applicable
3-Methyl-cycloSal-d4TMP0.110.211.5 h
3-Phenyl-cycloSal-d4TMP0.070.128.2 h

Mechanistically, 3-phenyl-cycloSal-d4TMP undergoes selective chemical hydrolysis via a proposed aryloxyphosphonium intermediate, releasing stavudine monophosphate (d4TMP) and salicyl alcohol derivatives without enzymatic intervention. This contrasts with ProTide prodrugs requiring multi-step enzymatic activation [3] [8]. The design demonstrated that lipophilic aromatic substituents fine-tune release kinetics while maintaining metabolic stability in plasma (>90% intact after 6 h incubation) [3]. Its success validated the cycloSal platform as a versatile strategy for nucleotide delivery, influencing later prodrugs for anticancer and antiviral applications.

Properties

Product Name

3-phenyl-cyclosal-d4TMP

IUPAC Name

5-methyl-1-[(2R,5S)-5-[(2-oxo-8-phenyl-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)oxymethyl]-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione

Molecular Formula

C23H21N2O7P

Molecular Weight

468.4 g/mol

InChI

InChI=1S/C23H21N2O7P/c1-15-12-25(23(27)24-22(15)26)20-11-10-18(31-20)14-30-33(28)29-13-17-8-5-9-19(21(17)32-33)16-6-3-2-4-7-16/h2-12,18,20H,13-14H2,1H3,(H,24,26,27)/t18-,20+,33?/m0/s1

InChI Key

OQMPUIYQXGGVDT-GQODUDPDSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC=C5

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.